An In-depth Technical Guide to 3-(2-Biphenyl)-2-chloro-1-propene: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-(2-Biphenyl)-2-chloro-1-propene: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic pathway for 3-(2-Biphenyl)-2-chloro-1-propene. Given the novelty of this specific molecule, this document synthesizes established chemical principles and data from structurally related compounds to offer a predictive yet robust profile. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel scaffolds that merge the biphenyl moiety with a reactive allylic chloride.
Introduction: A Molecule of Untapped Potential
The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3] Its rigid, aromatic nature provides a defined orientation for pendant functional groups, facilitating interactions with biological targets.[4] When combined with a 2-chloro-1-propene unit, the resulting molecule, 3-(2-Biphenyl)-2-chloro-1-propene, presents a unique combination of a well-regarded pharmacophore with a versatile reactive handle. The allylic chloride group is a potent electrophile, susceptible to nucleophilic substitution, making it an excellent starting point for further chemical elaboration.[5][6] This guide will explore the synthesis, predicted spectroscopic properties, and potential applications of this intriguing, yet underexplored, chemical entity.
Proposed Synthesis of 3-(2-Biphenyl)-2-chloro-1-propene
A plausible and efficient synthesis of 3-(2-Biphenyl)-2-chloro-1-propene can be envisioned as a two-step process, leveraging well-established and high-yielding reactions in organic chemistry. The overall synthetic workflow is depicted below.
Figure 1: Proposed two-step synthesis of 3-(2-Biphenyl)-2-chloro-1-propene.
Step 1: Suzuki-Miyaura Coupling for Biphenyl Core Formation
The initial and crucial step is the construction of the biphenyl scaffold. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and generally excellent yields.[7][8]
Protocol:
-
Reactant Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromophenylboronic acid (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 20 minutes. To this, add 3-bromo-1-propene (1.0 equivalent) followed by tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(2-Biphenyl)-1-propene, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Allylic Chlorination
The second step involves the regioselective chlorination at the allylic position of the newly synthesized 3-(2-Biphenyl)-1-propene. The use of N-chlorosuccinimide (NCS) with a radical initiator like azobisisobutyronitrile (AIBN) is a standard and effective method for this transformation.[9][10]
Protocol:
-
Reactant Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the purified 3-(2-Biphenyl)-1-propene (1.0 equivalent) in carbon tetrachloride.
-
Reagent Addition: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77 °C) and maintain stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Purification: After cooling, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The final product, 3-(2-Biphenyl)-2-chloro-1-propene, can be purified by flash column chromatography, typically with a non-polar eluent like hexanes.
Predicted Physicochemical and Spectroscopic Properties
As direct experimental data for 3-(2-Biphenyl)-2-chloro-1-propene is unavailable, the following properties are predicted based on its constituent functional groups and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₃Cl |
| Molecular Weight | 228.72 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Insoluble in water; soluble in common organic solvents |
Table 1: Predicted Physicochemical Properties.
Predicted ¹H and ¹³C NMR Spectra
The predicted NMR spectra are based on the analysis of similar biphenyl and 2-chloro-1-propene structures.[11][12]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.60-7.30 (m, 9H): A complex multiplet corresponding to the aromatic protons of the biphenyl group. The protons on the substituted ring will likely show more complex splitting patterns due to restricted rotation around the C-C single bond.
-
δ 5.40 (s, 1H) and δ 5.25 (s, 1H): Two singlets (or narrow doublets due to geminal coupling) for the terminal vinyl protons (=CH₂).
-
δ 3.65 (s, 2H): A singlet for the benzylic protons (-CH₂-).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 142-138 (multiple peaks): Quaternary carbons of the biphenyl rings.
-
δ 130-127 (multiple peaks): Aromatic CH carbons.
-
δ 145.5 (C): Quaternary carbon of the double bond bearing the chlorine atom (>C=CH₂).
-
δ 115.8 (CH₂): Terminal vinyl carbon (=CH₂).
-
δ 45.2 (CH₂): Benzylic carbon (-CH₂-).
-
The chemical shifts for the biphenyl carbons can be influenced by the dihedral angle between the two phenyl rings.[13][14]
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): A prominent peak at m/z = 228, with an M+2 peak at m/z = 230 with approximately one-third the intensity, characteristic of the ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragmentation Pathways:
-
Loss of a chlorine radical (-Cl) to give a fragment at m/z = 193.
-
Benzylic cleavage to produce a tropylium-like ion or a biphenylmethyl cation at m/z = 165.
-
Predicted Infrared (IR) Spectrum
-
~3060 cm⁻¹: C-H stretching of the aromatic and vinyl protons.
-
~1600, 1480, 1440 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1630 cm⁻¹: C=C stretching of the alkene.
-
~890 cm⁻¹: Out-of-plane bending for the terminal =CH₂ group.
-
~750-700 cm⁻¹: C-Cl stretching vibration.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-(2-Biphenyl)-2-chloro-1-propene is dominated by the allylic chloride moiety. This functional group is significantly more reactive towards nucleophilic substitution than its saturated alkyl chloride counterpart.[15] This enhanced reactivity is attributed to the stabilization of the transition state in an Sₙ2 reaction through conjugation with the adjacent π-system.[6][16]
Figure 2: Reactivity of 3-(2-Biphenyl)-2-chloro-1-propene.
This reactivity opens up a plethora of possibilities for derivatization, allowing for the introduction of various functional groups such as ethers, amines, thiols, azides, and nitriles. The molecule can also potentially undergo Sₙ2' reactions, where the nucleophile attacks the terminal vinyl carbon, leading to a rearranged product.[17]
Relevance in Drug Discovery and Materials Science
The biphenyl unit is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for orienting substituents to interact with biological targets.
The vinyl chloride group, while less common, has also found its place in drug design, sometimes serving as a stable isostere for an amide bond.[18] The combination of these two motifs in 3-(2-Biphenyl)-2-chloro-1-propene creates a novel building block for the synthesis of new chemical entities. The reactive handle allows for the rapid generation of a library of derivatives for screening against various biological targets.
In the realm of materials science, the biphenyl core is known for its thermal stability and is a component of liquid crystals and high-performance polymers.[2] The propenyl side chain offers a site for polymerization or for grafting onto other materials.
Safety and Handling
As a chlorinated organic compound and an allylic chloride, 3-(2-Biphenyl)-2-chloro-1-propene should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Allylic chlorides can be lachrymatory and irritants.
Conclusion
3-(2-Biphenyl)-2-chloro-1-propene represents a promising yet underexplored molecule that synergistically combines the desirable properties of the biphenyl scaffold with the synthetic versatility of an allylic chloride. The proposed two-step synthesis via Suzuki-Miyaura coupling and subsequent allylic chlorination offers a practical route to this compound. Its predicted spectroscopic and reactive properties make it a valuable building block for the development of novel pharmaceuticals and advanced materials. Further experimental investigation into its synthesis and reactivity is warranted to fully unlock its potential.
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